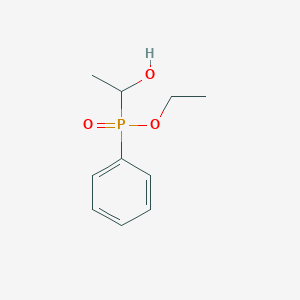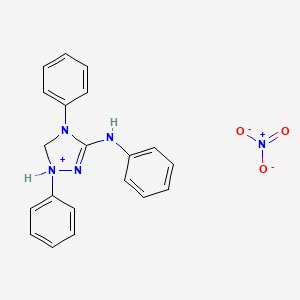
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes an anilino group and two phenyl groups attached to a triazole ring. The nitrate counterion adds to its stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of aniline with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with hydrazine derivatives to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the phenyl groups, leading to a variety of products.
Substitution: The anilino and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and inhibition.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In anticancer research, the compound has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of hormone-dependent cancer cells .
Comparison with Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar reactivity but lacking the anilino and phenyl groups.
3-Amino-1,2,4-triazole: Another triazole derivative used in various chemical and biological applications.
1,2,4-Triazol-3-one: A triazole compound with a carbonyl group, used in different industrial applications.
Uniqueness: 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the anilino and phenyl groups enhances its reactivity and potential for forming complex interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
55035-74-0 |
|---|---|
Molecular Formula |
C20H19N5O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N,1,4-triphenyl-1,5-dihydro-1,2,4-triazol-1-ium-3-amine;nitrate |
InChI |
InChI=1S/C20H18N4.NO3/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;2-1(3)4/h1-15H,16H2,(H,21,22);/q;-1/p+1 |
InChI Key |
CSWYGGLWMHLYBA-UHFFFAOYSA-O |
Canonical SMILES |
C1[NH+](N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
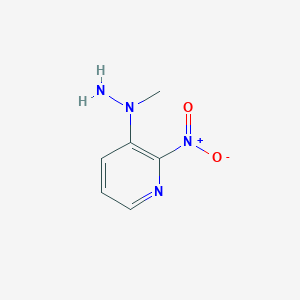

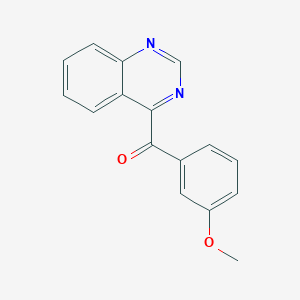
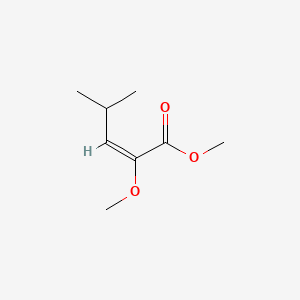
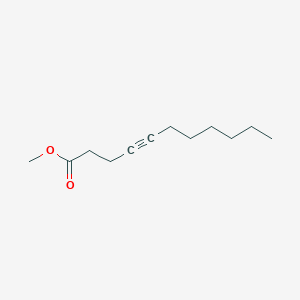
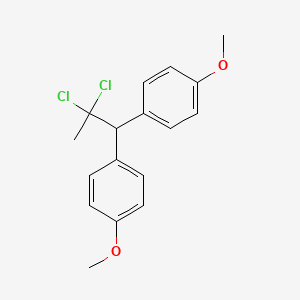

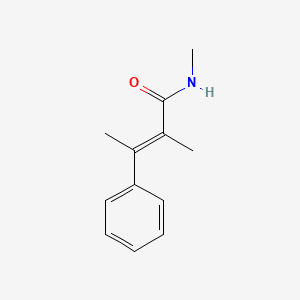
![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
